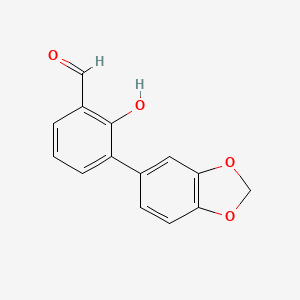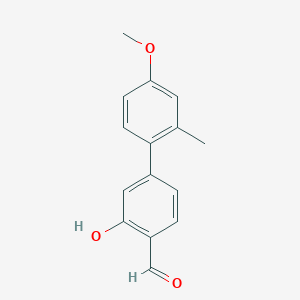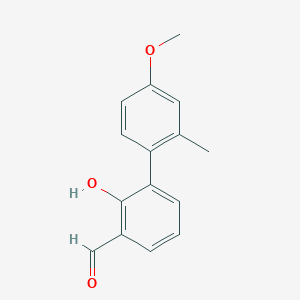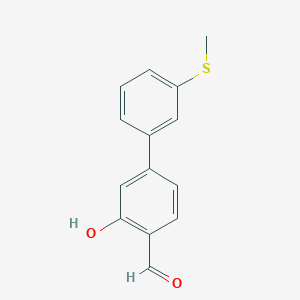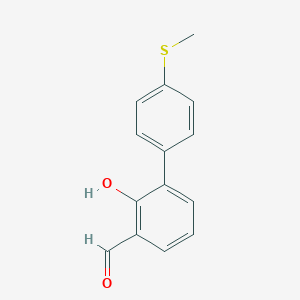
2-Formyl-5-(2-methylthiophenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-5-(2-methylthiophenyl)phenol, 95% (2MTPP) is a phenolic compound found in various plant species, including garlic and onion. It has a variety of applications in the scientific research field, from the synthesis of organic compounds to the study of biochemical and physiological effects.
Scientific Research Applications
2-Formyl-5-(2-methylthiophenyl)phenol, 95% has a variety of scientific research applications. It can be used in the synthesis of organic compounds, such as 2-methoxy-5-(2-methylthiophenyl)phenol and 2-methylthiophenol-5-carboxylic acid, which can be used as precursors for the synthesis of pharmaceuticals. Additionally, 2-Formyl-5-(2-methylthiophenyl)phenol, 95% can be used in the study of biochemical and physiological effects.
Mechanism of Action
2-Formyl-5-(2-methylthiophenyl)phenol, 95% is known to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. It is also known to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins, hormones that play a role in inflammation. Additionally, 2-Formyl-5-(2-methylthiophenyl)phenol, 95% has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
2-Formyl-5-(2-methylthiophenyl)phenol, 95% has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects in vitro and in vivo studies. Additionally, it has been shown to have neuroprotective effects, and may be useful in the treatment of neurological disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
2-Formyl-5-(2-methylthiophenyl)phenol, 95% has several advantages for lab experiments. It is relatively easy to synthesize and is available in a 95% pure form. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, it should be noted that 2-Formyl-5-(2-methylthiophenyl)phenol, 95% is a relatively new compound, and there is limited research on its effects and applications.
Future Directions
Given its biochemical and physiological effects, there are several potential future directions for 2-Formyl-5-(2-methylthiophenyl)phenol, 95% research. These include further studies on its anti-inflammatory, anti-oxidant, and anti-cancer effects, as well as studies on its potential use in the treatment of neurological disorders. Additionally, studies on its potential use in the synthesis of pharmaceuticals and other organic compounds could be conducted. Finally, further research on its mechanism of action and its potential side effects could be conducted.
Synthesis Methods
2-Formyl-5-(2-methylthiophenyl)phenol, 95% can be synthesized by a two-step method. The first step involves the reaction of 2-methylthiophenol with formic acid in the presence of a catalyst, such as sulfuric acid. The second step involves the condensation of the resulting 2-formyl-5-(2-methylthiophenyl)phenol with a suitable aldehyde, such as acetaldehyde, in the presence of a base, such as sodium hydroxide. The final product is a 95% pure 2-Formyl-5-(2-methylthiophenyl)phenol, 95%.
properties
IUPAC Name |
2-hydroxy-4-(2-methylsulfanylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-17-14-5-3-2-4-12(14)10-6-7-11(9-15)13(16)8-10/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVRURNSHMLKNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-5-(2-methylthiophenyl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

